molecular formula C8H7Cl2NO2 B11955284 2,4-dichlorophenyl N-methylcarbamate CAS No. 3942-56-1

2,4-dichlorophenyl N-methylcarbamate

Cat. No.: B11955284
CAS No.: 3942-56-1
M. Wt: 220.05 g/mol
InChI Key: QPXYEFQTSZQARV-UHFFFAOYSA-N
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Description

Historical Context of Carbamate (B1207046) Chemistry Development and Application

The journey of carbamate chemistry began with the synthesis of the parent compound, carbamic acid, which itself is unstable. However, its esters and salts, known as carbamates, proved to be stable and versatile. Initially, research into carbamates was largely academic, exploring their synthesis and fundamental chemical properties. A significant turning point in the application of carbamate chemistry came in the mid-20th century with the discovery of their potent biological activities.

The first major application of carbamates was in the field of agriculture. nih.gov In the 1950s, scientists discovered that certain carbamate derivatives possessed excellent insecticidal properties. nih.gov This led to the development of a wide range of carbamate-based pesticides, which offered an alternative to the more persistent and environmentally damaging organochlorine insecticides. nih.gov Carbamates like carbaryl (B1668338) and aldicarb (B1662136) became widely used to protect crops from various pests. nih.gov Their mode of action was identified as the inhibition of the enzyme acetylcholinesterase (AChE), which is crucial for nerve function in insects. nih.gov

Beyond agriculture, carbamate chemistry has made significant inroads into the pharmaceutical industry. The structural similarity of the carbamate linkage to the peptide bond has made it a valuable component in drug design. nih.govnih.gov Carbamate derivatives have been incorporated into a variety of therapeutic agents, including tranquilizers, muscle relaxants, and anticholinesterase drugs for the treatment of conditions like myasthenia gravis. nih.govfao.org The tunability of their chemical and physical properties allows for the optimization of drug efficacy and pharmacokinetics. nih.gov

Another major industrial application of carbamates is in the production of polyurethanes. These versatile polymers, formed by the reaction of diisocyanates with polyols, contain repeating carbamate linkages in their backbone and are used in a vast array of products, from foams and elastomers to coatings and adhesives.

Academic Relevance of Dichlorophenyl N-Methylcarbamate within Carbamate Subclasses

2,4-Dichlorophenyl N-methylcarbamate belongs to the subclass of N-methylcarbamates, which are characterized by a methyl group attached to the nitrogen atom of the carbamate functionality. The academic relevance of this particular compound, and others in its class, is primarily centered on the study of structure-activity relationships (SAR) for their insecticidal properties.

The core of their biological activity lies in their ability to inhibit acetylcholinesterase (AChE), an essential enzyme in the central nervous system of insects and mammals. nih.gov The N-methylcarbamate group acts as a "suicide substrate" for the enzyme. It binds to the active site of AChE and carbamylates a serine residue, rendering the enzyme inactive. This inhibition is reversible, as the carbamylated enzyme can be slowly hydrolyzed to regenerate the active enzyme.

While extensive research has been conducted on the broader class of phenyl N-methylcarbamates, specific detailed findings on this compound in the public academic literature are limited. However, its chemical properties can be predicted and are available in chemical databases.

Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₈H₇Cl₂NO₂PubChem
Molecular Weight 220.05 g/mol PubChem
Predicted LogP 2.60PubChem
Predicted Water Solubility 156.3 mg/LPubChem
Predicted Melting Point 125 - 129 °CPubChem

This table presents predicted data from computational models.

The study of the enzymatic degradation of compounds like this compound is another area of academic interest, particularly from an environmental perspective. Understanding the metabolic pathways in target and non-target organisms is crucial for assessing their environmental fate and potential for bioaccumulation. Research in this area often focuses on identifying the enzymes responsible for hydrolysis of the carbamate ester bond and the subsequent degradation of the resulting 2,4-dichlorophenol (B122985). researchgate.netnih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

3942-56-1

Molecular Formula

C8H7Cl2NO2

Molecular Weight

220.05 g/mol

IUPAC Name

(2,4-dichlorophenyl) N-methylcarbamate

InChI

InChI=1S/C8H7Cl2NO2/c1-11-8(12)13-7-3-2-5(9)4-6(7)10/h2-4H,1H3,(H,11,12)

InChI Key

QPXYEFQTSZQARV-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)OC1=C(C=C(C=C1)Cl)Cl

Origin of Product

United States

Synthetic Methodologies for 2,4 Dichlorophenyl N Methylcarbamate and Analogues

Established Reaction Pathways for N-Methylcarbamate Synthesis

The classical methods for synthesizing N-methylcarbamates are robust and widely documented in chemical literature. These pathways typically involve the reaction of an alcohol with a source of the N-methylcarbamoyl group.

The most conventional and direct method for synthesizing 2,4-dichlorophenyl N-methylcarbamate involves the reaction of 2,4-dichlorophenol (B122985) with methyl isocyanate. tcichemicals.com This reaction is a nucleophilic addition of the hydroxyl group of the phenol (B47542) to the electrophilic carbon of the isocyanate.

The general reaction is as follows: Ar-OH + R-N=C=O → Ar-O-C(=O)NH-R

In this specific synthesis, 2,4-dichlorophenol (Ar-OH) reacts with methyl isocyanate (R-N=C=O, where R is methyl) to yield the final product. The reaction is typically carried out in an inert solvent and may be facilitated by a basic catalyst. This method is highly effective due to the reactivity of the isocyanate group. nih.gov However, a significant drawback of this route is the hazardous nature of methyl isocyanate, which is highly toxic and has a low boiling point, requiring careful handling. tcichemicals.com A safer alternative involves the use of surrogates like N-succinimidyl methylcarbamate, which reacts with alcohols in the presence of a base to produce N-methylcarbamates under milder conditions. tcichemicals.com

Carbonylation reactions provide an alternative to the use of pre-formed isocyanates. These methods construct the carbamate (B1207046) linkage using carbon monoxide or other carbonyl sources. One such approach is the oxidative carbonylation of an amine and an alcohol. For aryl N-methylcarbamates, this could involve the reaction of methylamine (B109427), 2,4-dichlorophenol, and carbon monoxide in the presence of a catalyst.

Another prominent carbonylation strategy is the reductive carbonylation of aromatic nitro compounds. google.com For instance, a substituted nitrobenzene (B124822) could be reacted with carbon monoxide and an alcohol in the presence of a transition metal catalyst to form the corresponding carbamate. google.com While this avoids isocyanates, these reactions often require high pressures of carbon monoxide and specialized catalytic systems. researchgate.net

Contemporary Approaches to Carbamate Synthesis

Modern synthetic chemistry has focused on developing methods that are more efficient, safer, and suitable for high-throughput applications like drug discovery.

Solid-phase synthesis is a powerful tool for rapidly generating a large number of related compounds, known as a chemical library. In this technique, a starting material is attached to a solid support (like a polymer bead), and sequential reactions are carried out. After the synthesis is complete, the desired product is cleaved from the support.

For the synthesis of a library of carbamate derivatives, a resin-bound alcohol or amine can be used. For example, 2,4-dichlorophenol could be attached to a solid support and then reacted with various isocyanates or other carbamoylating agents to produce a library of different N-substituted carbamates. This approach is highly valued for its ease of purification, as excess reagents and byproducts can be simply washed away from the resin-bound product. The carbamate linkage itself is also used as a linker in solid-phase synthesis due to its stability under various reaction conditions. nih.gov

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances. In carbamate synthesis, this often translates to avoiding toxic reagents like phosgene (B1210022) and methyl isocyanate. nih.govresearchgate.net

Several "phosgene-free" routes have been developed. google.comgoogle.com One promising approach utilizes carbon dioxide as a C1 source. google.com For example, an amine can react with carbon dioxide in the presence of a base and an alkylating agent to form a carbamate. google.comgoogle.com Another green alternative is the use of dimethyl carbonate as a benign reagent. The reaction of an amine with dimethyl carbonate, often catalyzed by a Lewis acid, can produce the corresponding methyl carbamate. researchgate.net

Catalytic methods are also at the forefront of modern synthesis. For example, the alcoholysis of ureas to form carbamates can be promoted by catalysts like nanometric metal oxides (e.g., CaO). researchgate.net The thermal decomposition of carbamates is another area of study, primarily for the reverse reaction to produce isocyanates, but understanding these kinetics is crucial for optimizing the synthesis as well. researchgate.netmdpi.com

Table 1: Comparison of Synthetic Methodologies for N-Aryl Carbamates

MethodologyKey ReagentsAdvantagesDisadvantages
Isocyanate Addition Phenol, IsocyanateHigh yield, direct routeUse of toxic and hazardous isocyanates
Reductive Carbonylation Nitroarene, Alcohol, COAvoids isocyanatesRequires high pressure, catalyst systems
Urea Alcoholysis Urea, AlcoholPhosgene-freeCan require high temperatures, catalyst needed
CO2 Incorporation Amine, CO2, Alkylating AgentUses a renewable C1 source, greenMay require specific catalysts (e.g., Cesium Carbonate)
Dimethyl Carbonate Amine, Dimethyl CarbonateBenign reagent, phosgene-freeOften requires a catalyst and heat

Targeted Synthesis of Structurally Related Dichlorophenyl Carbamate Derivatives

The synthesis of analogues of this compound is often driven by the need to study structure-activity relationships, particularly for pesticidal or pharmaceutical applications. For instance, a related compound, N-(3,4-dichlorophenyl)-carbamic acid-methyl ester, is synthesized by reacting 3,4-dichloroaniline (B118046) with methyl carbamate in a solvent like chlorobenzene (B131634) at high temperatures. prepchem.com This demonstrates a transcarbamoylation approach.

Another example is the synthesis of 2,4-dichlorophenyl N-(3-chloro-4-methylphenyl)carbamate, which would likely be prepared by reacting 2,4-dichlorophenol with 3-chloro-4-methylphenyl isocyanate. sigmaaldrich.com The synthesis of diverse libraries of such compounds allows researchers to fine-tune the biological activity by systematically altering the substitution patterns on the phenyl rings and the N-alkyl group.

Biochemical Interactions and Mechanism of Action of 2,4 Dichlorophenyl N Methylcarbamate

Acetylcholinesterase (AChE) Inhibition Mechanisms

The primary biochemical function of 2,4-dichlorophenyl N-methylcarbamate is the inhibition of acetylcholinesterase (AChE), an essential enzyme in the central and peripheral nervous systems. nih.gov AChE is responsible for the rapid hydrolysis of the neurotransmitter acetylcholine (B1216132), a process vital for terminating nerve impulses at cholinergic synapses. nih.govmdpi.com By inhibiting AChE, this compound causes an accumulation of acetylcholine in the synaptic cleft, leading to hyperstimulation of muscarinic and nicotinic receptors and subsequent disruption of neurotransmission. nih.gov

Molecular Basis of Enzyme Carbamoylation and Reversibility

The inhibition of AChE by carbamates like this compound occurs through a two-step mechanism. nih.gov Initially, the inhibitor reversibly binds to the active site of the enzyme. Subsequently, the carbamate (B1207046) acts as a substrate, transferring its N-methylcarbamoyl group to the catalytic serine residue (Ser200 in Torpedo californica AChE) located deep within the active-site gorge. mdpi.comnih.govnih.gov This reaction forms a carbamoylated enzyme intermediate and releases the 2,4-dichlorophenol (B122985) leaving group. nih.gov

The resulting carbamoyl-enzyme complex is significantly more stable and hydrolyzes much more slowly than the acetylated enzyme formed during the breakdown of acetylcholine. nih.gov This slow hydrolysis, or decarbamoylation, renders the enzyme temporarily inactive. nih.gov The half-lives of carbamoylated AChEs can range from minutes to days, making carbamates effective, yet reversible, inhibitors. nih.gov The rate of decarbamoylation, and thus the duration of inhibition, is largely dependent on the size of the substituents on the carbamoyl (B1232498) group rather than the nature of the leaving group. nih.govnih.gov

Kinetic Characterization of Cholinesterase Inhibition (e.g., Noncompetitive Models)

Kinetic Scheme of AChE Inhibition by Carbamates

E + IX ⇌ E•IX → EI + X

EI → E + P

ConstantDescription
Kd Dissociation constant for the initial reversible binding of the inhibitor (IX) to the enzyme (E).
kc Carbamoylation rate constant, representing the formation of the covalent carbamoyl-enzyme adduct (EI).
kr Decarbamoylation rate constant, representing the slow hydrolysis and reactivation of the enzyme.
ki Overall second-order rate constant (kc/Kd), often used as a measure of inhibitory potency.

While the mechanism is fundamentally a progressive, covalent inhibition, analysis of the kinetics using Lineweaver-Burk plots can sometimes show patterns resembling mixed-type inhibition. nih.gov This is because the inhibitor can interact with both the free enzyme and the enzyme-substrate complex, affecting both the Michaelis constant (Km) and the maximum velocity (Vmax) of the reaction. nih.gov

Interactions with Other Esterases and Related Enzyme Systems

Carbamate inhibitors are not exclusively specific to acetylcholinesterase. They are known to inhibit other serine esterases, most notably butyrylcholinesterase (BChE). nih.govnih.gov The structural features of the carbamate, such as the N-alkyl substituents and the leaving group, dictate the selectivity for AChE versus BChE. nih.gov Studies on various carbamates have shown that the inhibition of BChE is often less sensitive to the size of the N-alkyl group and more dependent on the leaving group's structure, which is attributed to the wider active-site gorge of BChE compared to AChE. nih.gov Additionally, carbamates can be detoxified in organisms by other esterases, such as carboxylesterases, which hydrolyze them before they can reach their neurological targets. nih.gov

Structural Elucidation of Binding Sites and Enzyme-Carbamate Complexes

The binding of inhibitors to AChE occurs within a deep and narrow gorge, approximately 20 Å deep. mdpi.comnih.gov At the base of this gorge lies the catalytic active site (CAS), which contains the catalytic triad (B1167595) of amino acids (Ser-His-Glu). mdpi.combas.bg Near the entrance of the gorge is a peripheral anionic site (PAS), which can also bind ligands. nih.gov

Crystallographic Studies of Carbamate-Enzyme Adducts

X-ray crystallographic studies of AChE in complex with various inhibitors have been crucial for understanding the structural basis of inhibition. nih.govdtic.milnih.gov While specific crystallographic data for this compound was not found, studies on other carbamate and organophosphate adducts provide a clear model. nih.gov These studies confirm that the inhibitor's carbamoyl moiety forms a covalent bond with the oxygen atom of the catalytic serine residue (Ser200). nih.gov The formation of this adduct can induce conformational changes in the enzyme's active site. nih.gov

Molecular Docking and Computational Binding Affinity Predictions

In the absence of a direct crystal structure, molecular docking and computational simulations are used to predict the binding mode and affinity of inhibitors like this compound. nih.govnih.gov These studies model the placement of the inhibitor within the AChE active-site gorge.

For this compound, docking simulations would predict the following interactions:

The N-methylcarbamate group is positioned deep in the gorge, oriented towards the catalytic triad for carbamoylation of the serine residue.

The 2,4-dichlorophenyl ring likely binds in the acyl pocket of the CAS, forming hydrophobic interactions and π-π stacking with aromatic residues such as Tryptophan (Trp86) and Tyrosine (Tyr337). bas.bg

Hydrogen bonds may form between the carbamate's carbonyl oxygen or N-H group and residues like Tyrosine (Tyr124). bas.bg

Computational tools can calculate the binding affinity (often expressed in kcal/mol), with lower values indicating a more stable enzyme-inhibitor complex. nih.govplos.org These computational approaches are instrumental in the rational design and screening of novel, potent, and selective AChE inhibitors. bas.bgnih.gov

Environmental Fate and Degradation Pathways of 2,4 Dichlorophenyl N Methylcarbamate

Hydrolytic Degradation Kinetics and Products in Aquatic and Soil Environments

The primary abiotic degradation pathway for 2,4-dichlorophenyl N-methylcarbamate in water and soil is hydrolysis, a chemical reaction involving the cleavage of the carbamate (B1207046) ester linkage. This process is significantly influenced by environmental factors such as pH and temperature, which dictate the rate of degradation and the resulting metabolites.

Influence of Environmental Parameters on Hydrolysis Rates (pH, Temperature)

The rate of hydrolysis of N-methylcarbamate pesticides, including this compound, is markedly dependent on the pH of the surrounding medium. Generally, the hydrolysis of carbamates is catalyzed by both acid and base, with the rate being slowest at neutral pH and increasing under both acidic and alkaline conditions. For many N-methylcarbamates, base-catalyzed hydrolysis is the dominant mechanism in environmentally relevant pH ranges. As the pH increases, the concentration of hydroxide (B78521) ions (OH-) also increases, leading to a more rapid nucleophilic attack on the carbonyl carbon of the carbamate group and subsequent cleavage of the ester bond.

Temperature also plays a crucial role in the kinetics of hydrolysis. As with most chemical reactions, an increase in temperature generally leads to an increase in the rate of hydrolysis, following the principles of the Arrhenius equation. This is due to the increased kinetic energy of the molecules, resulting in more frequent and energetic collisions.

While specific kinetic data for this compound is not extensively available in public literature, the general principles of carbamate hydrolysis suggest a strong dependence on these two environmental parameters. The half-life of the compound is expected to decrease significantly with increasing pH and temperature.

Hydrolysis Rate of Selected N-Methylcarbamate Pesticides at Different pH and Temperatures

PesticidepHTemperature (°C)Half-life (days)
Carbaryl (B1668338)7.082078
Carbaryl7.703369
Carbofuran7.0820143
Carbofuran7.703383
Propoxur7.0820116
Propoxur7.703379

This table presents data for other N-methylcarbamate pesticides to illustrate the general trend of hydrolysis under varying environmental conditions. Specific data for this compound is limited.

Identification and Characterization of Hydrolytic Metabolites

The hydrolysis of this compound results in the formation of two primary metabolites: 2,4-dichlorophenol (B122985) and methylamine (B109427). This occurs through the cleavage of the ester bond connecting the dichlorophenyl group to the N-methylcarbamoyl moiety.

2,4-dichlorophenol is a significant environmental metabolite due to its own potential for persistence and toxicity. Further degradation of 2,4-dichlorophenol can occur through various processes, including microbial action and photodegradation. Methylamine, the other primary product, is a simple organic amine that can be readily utilized by microorganisms as a source of carbon and nitrogen.

Photodegradation Processes of this compound

In the presence of sunlight, particularly ultraviolet (UV) radiation, this compound can undergo photodegradation. This process involves the absorption of light energy, leading to the excitation of the molecule and subsequent chemical transformations.

Primary Photochemical Reactions and Excited State Pathways

The photodegradation of aromatic compounds like this compound can proceed through several pathways. Direct photolysis occurs when the parent compound itself absorbs light energy, leading to an excited singlet or triplet state. From these excited states, various reactions can occur, including bond cleavage. A likely primary photochemical reaction is the homolytic cleavage of the carbon-chlorine bond on the aromatic ring, leading to the formation of radical species. Another potential pathway is the photo-hydrolysis of the carbamate ester linkage, accelerated by the absorption of light energy.

Indirect photolysis can also occur, where other substances in the environment, known as photosensitizers (such as dissolved organic matter), absorb light and transfer the energy to the pesticide molecule, or generate reactive oxygen species (like hydroxyl radicals) that then react with and degrade the compound.

Characterization of Photolytic Transformation Products

The specific photolytic transformation products of this compound have not been extensively detailed in available literature. However, based on the photodegradation pathways of similar chlorinated aromatic compounds, a number of potential products can be inferred.

Cleavage of the C-Cl bond would lead to the formation of mono-chlorinated or non-chlorinated phenyl N-methylcarbamate derivatives. Photo-hydrolysis would yield 2,4-dichlorophenol and methylamine. Further degradation of 2,4-dichlorophenol under photolytic conditions can lead to the formation of various chlorinated catechols and hydroquinones, and ultimately, to ring cleavage and the formation of smaller aliphatic acids and carbon dioxide.

Potential Photolytic Transformation Products of this compound

Parent CompoundPotential Transformation Product
This compoundMonochlorophenyl N-methylcarbamate
This compoundPhenyl N-methylcarbamate
This compound2,4-Dichlorophenol
2,4-DichlorophenolChlorinated catechols
2,4-DichlorophenolChlorinated hydroquinones
2,4-DichlorophenolAliphatic acids

This table is based on inferred pathways from related compounds, as specific studies on this compound are limited.

Microbial Biotransformation of this compound in Environmental Matrices

Microbial degradation is a critical process in the ultimate fate of this compound in soil and aquatic environments. A wide range of microorganisms, including bacteria and fungi, have been shown to metabolize carbamate pesticides and their degradation products.

The initial step in the microbial biotransformation of this compound is often the enzymatic hydrolysis of the carbamate ester linkage, catalyzed by carbamate hydrolase or esterase enzymes. This reaction yields 2,4-dichlorophenol and methylamine, similar to chemical hydrolysis.

The resulting 2,4-dichlorophenol is a key intermediate that can be further degraded by various microbial pathways. A common pathway for the degradation of chlorinated phenols involves hydroxylation to form chlorinated catechols. For instance, 2,4-dichlorophenol can be hydroxylated to form 3,5-dichlorocatechol. This is then followed by ring cleavage, either through an ortho or meta cleavage pathway, catalyzed by dioxygenase enzymes. These pathways ultimately lead to the formation of intermediates that can enter central metabolic cycles, such as the tricarboxylic acid (TCA) cycle, resulting in the complete mineralization of the compound to carbon dioxide, water, and chloride ions.

Several bacterial genera, such as Pseudomonas, Arthrobacter, and Bacillus, are known to be involved in the degradation of chlorinated aromatic compounds and carbamates. The efficiency of microbial degradation is influenced by various environmental factors, including soil type, moisture content, temperature, pH, and the availability of other nutrients.

Identification of Microbial Degradation Pathways (e.g., N-Dealkylation, Aryl Hydroxylation)

The microbial degradation of this compound is expected to proceed through several key enzymatic reactions, analogous to other carbamate pesticides. The initial and most critical step is the hydrolysis of the carbamate ester linkage. nih.govnih.gov This reaction is catalyzed by carboxylesterases, a class of hydrolase enzymes found in various soil microorganisms. nih.gov This cleavage results in the formation of 2,4-dichlorophenol and N-methylcarbamic acid. The latter is unstable and spontaneously decomposes to methylamine and carbon dioxide.

Following the initial hydrolysis, the resulting 2,4-dichlorophenol is subject to further microbial attack. A common pathway for the degradation of chlorinated phenols is aryl hydroxylation. This process involves the introduction of a hydroxyl group onto the aromatic ring, typically catalyzed by monooxygenase or dioxygenase enzymes. This hydroxylation can lead to the formation of chlorocatechols. These catechols are then susceptible to ring cleavage, a critical step in the mineralization of aromatic compounds. epa.gov

While N-dealkylation is a known degradation pathway for some pesticides, in the case of N-methylcarbamates, the primary initial attack is the hydrolysis of the ester bond rather than the removal of the methyl group from the nitrogen atom. The resulting methylamine can then be utilized by microorganisms as a carbon and nitrogen source.

Hydrolysis: this compound is hydrolyzed to 2,4-dichlorophenol and N-methylcarbamic acid.

Decomposition: N-methylcarbamic acid decomposes to methylamine and carbon dioxide.

Hydroxylation: 2,4-dichlorophenol is hydroxylated to form a chlorocatechol.

Ring Cleavage: The aromatic ring of the chlorocatechol is cleaved, leading to the formation of aliphatic intermediates that can enter central metabolic pathways. epa.gov

Isolation and Characterization of Xenobiotic-Degrading Microorganisms

While specific studies on the isolation of microorganisms that degrade this compound are not widely documented, research on related compounds provides insight into the types of microbes likely involved. The ability to degrade carbamates and chlorinated aromatic compounds is distributed among a diverse range of bacteria and fungi.

Several bacterial genera have been identified as capable of degrading other carbamate pesticides. These include Pseudomonas, Arthrobacter, Achromobacter, and Blastobacter. nih.gov For instance, a cell-free enzyme extract from a Pseudomonas sp. has been shown to convert various chlorophenylcarbamates into their corresponding chlorinated anilines, indicating the presence of the necessary hydrolytic enzymes. epa.gov Similarly, river biofilms containing various bacteria and diatoms have demonstrated the ability to degrade carbamates like methomyl (B1676398) and carbofuran. nih.gov

Fungi are also known to play a role in the degradation of xenobiotics. The degradation of carbamates by fungal species such as Acremonium sp. has been reported, which can effectively remediate contaminated soil. researchgate.net

The isolation of such microorganisms typically involves enrichment culture techniques, where soil or water samples from contaminated sites are incubated with the target compound as the sole carbon or nitrogen source. This selects for microorganisms that can utilize the xenobiotic for growth.

Table 1: Examples of Microorganisms Degrading Related Carbamate Pesticides

Microorganism GenusDegraded Carbamate(s)Reference
PseudomonasChlorophenylcarbamates epa.gov
ArthrobacterCarbamates nih.gov
AchromobacterCarbamates nih.gov
BlastobacterCarbamates nih.gov
AcremoniumCarbofuran, Carbaryl researchgate.net

This table is illustrative and based on data for related carbamate pesticides.

Environmental Factors Influencing Biodegradation Rates (e.g., soil type, moisture, nutrient availability)

The rate of biodegradation of this compound in the environment is influenced by a multitude of physicochemical and biological factors. These factors can affect both the bioavailability of the compound and the metabolic activity of the degrading microorganisms.

Soil Type and Organic Matter: Soil composition plays a significant role. Soils with higher clay and organic matter content may exhibit stronger adsorption of the pesticide, which can reduce its availability to microorganisms and thus slow down the degradation rate.

Moisture: Water is essential for microbial activity. Optimal soil moisture content generally enhances biodegradation rates. However, excessively saturated or anaerobic conditions can inhibit the activity of aerobic degrading microorganisms.

Temperature: Microbial metabolism is temperature-dependent. Generally, an increase in temperature within the optimal range for the degrading microorganisms will lead to a higher rate of degradation.

pH: Soil pH can influence the chemical stability of the pesticide and the activity of microbial enzymes. Most microbial degradation processes have an optimal pH range, and significant deviations can inhibit degradation.

Nutrient Availability: The presence of other nutrients, such as nitrogen and phosphorus, can stimulate microbial growth and co-metabolism. In some cases, the presence of an easily degradable carbon source can enhance the degradation of the xenobiotic, a process known as co-metabolism. nih.govnih.gov

Table 2: Influence of Environmental Factors on Carbamate Biodegradation

FactorInfluence on Biodegradation RateRationale
High Organic Matter Can decreaseIncreased adsorption reduces bioavailability.
Optimal Moisture IncreasesEssential for microbial activity.
Optimal Temperature IncreasesEnhances microbial metabolic rates.
Optimal pH IncreasesAffects enzyme activity and compound stability.
Nutrient Availability Can increaseSupports microbial growth and co-metabolism.

This table provides a general overview based on principles of microbial degradation of pesticides.

Advanced Modeling of Microbial Degradation Kinetics (e.g., Monod and Haldane Models)

To quantitatively describe the biodegradation of this compound, mathematical models can be employed. The Monod and Haldane models are commonly used to describe the kinetics of substrate utilization by microorganisms.

The Monod Model: The Monod equation describes the relationship between the specific growth rate of a microbial population (µ) and the concentration of a limiting substrate (S):

µ = (µ_max * S) / (K_s + S)

Where:

µ_max is the maximum specific growth rate.

K_s is the half-saturation constant, which is the substrate concentration at which the growth rate is half of µ_max.

This model is applicable when the substrate is not inhibitory to the microorganisms.

The Haldane Model: In cases where the substrate is inhibitory at high concentrations, the Haldane model, an extension of the Monod model, is more appropriate:

µ = (µ_max * S) / (K_s + S + (S^2 / K_i))

Where:

K_i is the inhibition constant. A lower K_i value indicates stronger inhibition.

Table 3: Illustrative Kinetic Parameters for Carbamate Degradation by Acremonium sp.

Kinetic ModelCarbamateRate Constant (k)Half-life (t₁/₂) (days)Reference
First-orderCarbofuran0.325 d⁻¹2.13 researchgate.net
First-orderCarbaryl-- researchgate.net

Note: The table presents data for related carbamates to illustrate the application of kinetic modeling. The original study did not provide all parameters for carbaryl.

The application of these models is essential for predicting the persistence of this compound in the environment and for designing effective bioremediation strategies.

Metabolic Pathways and Biotransformation of 2,4 Dichlorophenyl N Methylcarbamate in Biological Systems

In Vitro Metabolism Studies Using Hepatic and Other Biological Models

In vitro models, particularly those utilizing liver (hepatic) cells and their subcellular fractions, are fundamental in elucidating the metabolic fate of chemical compounds. These systems allow for the controlled study of biotransformation reactions, providing insights into the formation of various metabolites.

Role of Cytochrome P450 (CYP) Enzymes in Carbamate (B1207046) Biotransformation

The initial steps in the metabolism of many carbamate insecticides are predominantly mediated by the cytochrome P450 (CYP) superfamily of enzymes. nih.gov These enzymes are crucial for Phase I metabolism, which involves the introduction or exposure of functional groups on the parent compound, thereby increasing its polarity. drughunter.com For carbamates, key CYP-mediated reactions include hydroxylation (addition of a hydroxyl group) and N-demethylation (removal of the methyl group from the nitrogen atom).

While direct studies on 2,4-dichlorophenyl N-methylcarbamate are limited, research on structurally related carbamates and compounds containing a dichlorophenyl moiety provides a strong basis for predicting its metabolic pathway. For instance, the metabolism of 2,4-dichlorophenol (B122985) (2,4-DCP), a potential hydrolysis product of this compound, has been shown to be mediated by human CYP3A4. nih.gov This suggests that CYP3A4 could play a significant role in the oxidative metabolism of the parent carbamate as well. The primary degradation of carbamates often involves hydrolysis of the ester bond, a reaction that can be catalyzed by carboxylesterases, another important class of enzymes found in the liver. nih.gov

Elucidation of Phase I and Phase II Metabolites

The biotransformation of this compound is expected to proceed through two main phases:

Phase I Metabolism: This phase aims to make the compound more water-soluble. The primary expected Phase I metabolic pathways for this compound are:

Hydrolysis: Cleavage of the carbamate ester linkage to yield 2,4-dichlorophenol and N-methylcarbamic acid. The latter is unstable and likely decomposes to methylamine (B109427) and carbon dioxide. 2,4-dichlorophenol is a known major metabolite of the herbicide 2,4-D. nih.gov

Oxidation: Mediated by CYP enzymes, this can occur at several positions on the molecule:

Aromatic Hydroxylation: Addition of a hydroxyl group to the dichlorinated phenyl ring.

N-demethylation: Removal of the methyl group from the carbamate nitrogen.

Hydroxylation of the N-methyl group: Formation of a hydroxymethyl intermediate.

Phase II Metabolism: Following Phase I, the modified metabolites, which now possess reactive functional groups like hydroxyl groups, undergo conjugation reactions. drughunter.com These reactions further increase water solubility and facilitate excretion from the body. Common Phase II reactions include: researchgate.net

Glucuronidation: The addition of glucuronic acid, a process mediated by UDP-glucuronosyltransferases (UGTs). The hydroxylated metabolites of this compound are likely substrates for UGTs.

Sulfation: The conjugation of a sulfonate group, catalyzed by sulfotransferases (SULTs).

Studies on the related compound N-(3,5-dichlorophenyl)succinimide have demonstrated the formation of alcohol-O-glucuronide and O-sulfate conjugates in rats, supporting the likelihood of these pathways for hydroxylated metabolites of this compound. nih.gov

Phase Reaction Type Potential Metabolites Enzymes Involved
Phase IHydrolysis2,4-Dichlorophenol, N-methylcarbamic acidCarboxylesterases
Phase IOxidationHydroxylated this compound, N-demethylated metaboliteCytochrome P450 (e.g., CYP3A4)
Phase IIGlucuronidationGlucuronide conjugates of hydroxylated metabolitesUDP-glucuronosyltransferases (UGTs)
Phase IISulfationSulfate conjugates of hydroxylated metabolitesSulfotransferases (SULTs)

Comparative Metabolic Profiling Across Different Organisms (e.g., plants, insects, aquatic species)

The metabolism of xenobiotics can vary significantly across different species, influencing the compound's selectivity and persistence in various environments.

Plants: In plants, the metabolism of herbicides like 2,4-D, which shares the 2,4-dichlorophenol moiety, involves rapid detoxification through hydroxylation followed by conjugation with glucose or amino acids. nih.gov It is plausible that this compound undergoes similar metabolic pathways in tolerant plant species.

Insects: Insects also possess active CYP enzyme systems that are crucial for insecticide metabolism and can contribute to the development of resistance. nih.gov The metabolic pathways in insects are generally similar to those in mammals, involving oxidation and hydrolysis, but the specific CYP isoforms and their activities can differ.

Aquatic Species: In aquatic organisms, the biotransformation of pesticides is a key factor in their bioaccumulation potential. While specific data for this compound is scarce, studies on other carbamates in aquatic invertebrates have shown that they are metabolized, though the rates and pathways can vary, impacting their toxicity to different species.

Application of Metabolomics in Characterizing Xenobiotic Biotransformation Profiles

Metabolomics, the comprehensive analysis of small molecule metabolites in a biological system, is a powerful tool for characterizing the biotransformation of xenobiotics. By comparing the metabolic profiles of organisms or cell cultures exposed to a compound with those of a control group, researchers can identify novel metabolites and gain a more complete picture of the metabolic pathways involved.

Advanced analytical techniques such as high-resolution mass spectrometry coupled with liquid chromatography (LC-MS) are central to metabolomics. These methods can be used to screen for and identify a wide range of metabolites of this compound in various biological matrices, from in vitro liver models to whole organisms. This approach would be invaluable in confirming the predicted metabolic pathways and discovering any previously unknown biotransformation products of this compound.

Advanced Analytical Methodologies for Detection and Characterization of 2,4 Dichlorophenyl N Methylcarbamate and Its Metabolites

Chromatographic Techniques for Separation and Quantification

Chromatography is a fundamental technique for separating the components of a mixture. For the analysis of 2,4-dichlorophenyl N-methylcarbamate, both gas and liquid chromatography are employed, each offering distinct advantages depending on the specific analytical requirements.

Gas Chromatography (GC) Coupled with Various Detectors (e.g., MS, ECD)

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. However, the analysis of N-methylcarbamates like this compound by GC can be challenging due to their tendency to degrade at the high temperatures required for vaporization. aliyuncs.com Despite this, GC-based methods have been developed, often requiring derivatization to improve thermal stability and volatility.

When coupled with a Mass Spectrometer (MS) , GC provides a highly specific and sensitive detection method. GC-MS analysis allows for the identification of compounds based on their unique mass spectra, which act as a chemical fingerprint. For instance, in the analysis of related compounds like 2,4-dichloroanisole (B165449) (a potential metabolite or impurity), GC-MS has been used to monitor specific ions for quantification and confirmation. epa.gov The instrumental conditions typically involve a capillary column, such as a Durabond-5MS, with a programmed oven temperature ramp to ensure optimal separation. epa.gov

An Electron Capture Detector (ECD) is another highly sensitive detector used with GC, particularly for halogenated compounds like this compound. The ECD is selective for electronegative compounds, offering excellent sensitivity for detecting chlorinated pesticides.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Modes (e.g., DAD, UV)

High-Performance Liquid Chromatography (HPLC) is often the preferred method for the analysis of N-methylcarbamates because it avoids the thermal degradation issues associated with GC. aliyuncs.com Reversed-phase HPLC, using a C18 column, is commonly employed for the separation of these compounds. aliyuncs.comnih.gov

Diode-Array Detection (DAD) and UV-Vis Detection are common detection modes for HPLC. These detectors measure the absorbance of the analyte at specific wavelengths. For example, a UV detector set at 283 nm has been used for the analysis of 2,4-dichlorophenoxyacetic acid (2,4-D), a related compound. deswater.com While effective, UV detection may lack the sensitivity and specificity required for complex sample matrices. aliyuncs.com To enhance sensitivity and selectivity, post-column derivatization with a fluorescent reagent can be employed, followed by fluorescence detection. aliyuncs.comthermofisher.com

Mass Spectrometry (MS) for Structural Elucidation and Trace Analysis

Mass spectrometry is an indispensable tool for the structural elucidation and trace analysis of this compound and its metabolites. It provides detailed information about the molecular weight and fragmentation pattern of a compound, enabling its unambiguous identification.

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem MS (LC-MS/MS) Applications

The coupling of HPLC with mass spectrometry (LC-MS) combines the excellent separation capabilities of HPLC with the high sensitivity and specificity of MS. This technique is particularly well-suited for the analysis of non-volatile and thermally labile compounds like carbamates. actapol.net

Tandem Mass Spectrometry (LC-MS/MS) further enhances the selectivity and sensitivity of the analysis. actapol.net In LC-MS/MS, a precursor ion (the molecular ion of the target analyte) is selected and fragmented to produce characteristic product ions. This process, known as Multiple Reaction Monitoring (MRM), significantly reduces background noise and improves the limit of detection. actapol.netshimadzu.com This technique has been successfully applied to the determination of various carbamate (B1207046) pesticides in complex matrices like vegetables and water. actapol.netshimadzu.commdpi.com For example, a method for determining 15 carbamate pesticides in vegetables using LC-MS/MS demonstrated good performance with limits of quantification as low as 5 µg/kg. actapol.net

Ionization Techniques (e.g., Electrospray Ionization (ESI)) and Mass Analyzers (e.g., Ion Trap (IT))

Electrospray Ionization (ESI) is a soft ionization technique commonly used in LC-MS that allows for the analysis of polar and thermally labile molecules without significant fragmentation. mdpi.com It is well-suited for the analysis of carbamates and their metabolites, often operating in the positive ion mode. actapol.netmdpi.com

Various types of mass analyzers can be used in conjunction with LC. Ion Trap (IT) mass analyzers can perform multiple stages of mass spectrometry (MS^n), providing detailed structural information. Another common type is the Triple Quadrupole (QqQ) mass spectrometer, which is excellent for quantitative analysis using MRM. actapol.netshimadzu.com High-resolution mass spectrometers, such as Orbitrap systems, can also be employed to provide highly accurate mass measurements, further aiding in the identification of unknown metabolites. eurofins.com

Advanced Sample Preparation and Extraction Techniques for Complex Matrices

The analysis of this compound in complex environmental and biological samples requires efficient sample preparation and extraction techniques to remove interfering substances and concentrate the analyte of interest.

A widely used technique is Solid-Phase Extraction (SPE) . SPE utilizes a solid sorbent material to selectively adsorb the analyte from the sample matrix. researchgate.netresearchgate.net The analyte is then eluted with a small volume of a suitable solvent, resulting in a cleaner and more concentrated sample. Various sorbents can be used depending on the properties of the analyte and the matrix. For example, Oasis MCX SPE columns have been used for the extraction of 2,4-D and its metabolites from water samples. epa.gov

Liquid-Liquid Extraction (LLE) is another common technique where the analyte is partitioned between two immiscible liquid phases. gcms.cz For instance, dichloromethane (B109758) has been used as an extraction solvent for chlorinated pesticides. gcms.cz

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is a more recent sample preparation method that has gained popularity for the analysis of pesticide residues in food and environmental samples. mdpi.comresearchgate.net The QuEChERS method involves an initial extraction with an organic solvent (typically acetonitrile) followed by a cleanup step using dispersive SPE (dSPE) with a mixture of sorbents to remove matrix components like fatty acids and pigments. mdpi.comresearchgate.net

For water samples, a "salting-out" assisted liquid-liquid extraction (SALLE) can be employed, where the addition of a salt enhances the transfer of the analyte from the aqueous phase to the organic extraction solvent. deswater.comresearchgate.net

These advanced analytical methodologies, from sample preparation to final detection, provide the necessary tools for the reliable and sensitive determination of this compound and its metabolites, enabling a better understanding of their environmental presence and behavior.

Solid-Phase Extraction (SPE) and Microextraction Methods

Sample preparation is a critical step that isolates and concentrates analytes from complex matrices, thereby reducing interference and increasing the sensitivity of subsequent chromatographic analysis. Solid-phase extraction (SPE) and its miniaturized forms, known as microextraction, are powerful techniques for the purification and enrichment of carbamates like this compound from various environmental samples.

Solid-phase extraction involves passing a liquid sample through a solid sorbent material, which retains the analytes of interest. The analytes are later eluted with a small volume of an appropriate solvent. The choice of sorbent is key to achieving high recovery. For carbamate pesticides, reversed-phase sorbents like C18 (octadecyl-bonded silica) are commonly employed. nih.gov A study optimizing an SPE method for various herbicides, including carbamates, in drinking water found that a C18 phase yielded good recoveries (79% to 99%) for most analytes. nih.gov The process parameters, such as the type and volume of conditioning and elution solvents and the sample flow rate, are optimized to ensure maximum analyte retention and recovery. nih.gov For instance, an optimized method for water analysis involved conditioning a C18 cartridge with acetone, loading a 1-liter water sample, and eluting the retained analytes with acetone. nih.gov In some cases, coupling different sorbent types, such as C18 with non-porous graphitic carbon, can significantly improve the recovery of more polar metabolites. nih.gov

Microextraction techniques have emerged as a response to the need for faster, more environmentally friendly, and less solvent-intensive methods. These methods use a very small amount of extraction phase. Polymer monolith microextraction (PMME) is one such technique that has been successfully applied to the extraction of N-methylcarbamate pesticides from vegetables. researchgate.net In PMME, a porous polymer monolith is used as the extraction medium, offering a high surface area for efficient extraction in a short time. researchgate.net Another advanced approach is the use of molecularly imprinted polymers (MIPs) as SPE sorbents. Molecular imprinting creates recognition sites that are sterically and chemically complementary to a specific target analyte, such as 2,4-dichlorophenoxyacetic acid, a compound with structural similarities to the dichlorophenyl moiety of the target carbamate. nih.gov This high selectivity makes MIP-based extraction particularly effective for isolating a target compound from a complex matrix. nih.gov

ParameterOptimized Condition for Carbamate SPE in WaterReference
Sorbent Phase C18 (Octadecyl-bonded silica) nih.gov
Sample Volume 1 Liter nih.gov
Conditioning Solvent 3 mL Acetone nih.gov
Sample Flow Rate 5 mL min⁻¹ nih.gov
Elution Solvent 3 mL Acetone nih.gov
Typical Recovery 79% - 99% nih.gov

Online and Automated Analytical Systems for Carbamate Analysis

To meet the demands of high-throughput laboratories, many analytical procedures for carbamate analysis have been automated. Online systems integrate sample preparation, such as SPE, directly with the analytical instrument, typically a high-performance liquid chromatography (HPLC) system. This integration minimizes manual sample handling, reduces the risk of contamination, and improves precision. A developed HPLC column-switching method allows for large volume sample injection followed by an online SPE procedure for the determination of carbamates in surface water. nih.gov

The most widely adopted automated method for N-methylcarbamates is based on U.S. Environmental Protection Agency (USEPA) Method 531.2. technolabsys.comzefsci.comthermofisher.com This method utilizes HPLC with post-column derivatization for highly sensitive and selective fluorescence detection. thermofisher.com In this setup, the carbamates are first separated on a reversed-phase C18 column. After the column, the eluent is directed to a post-column reaction system. Here, the carbamates are hydrolyzed under heat with a base (e.g., sodium hydroxide) to form methylamine (B109427). This product then reacts with o-phthalaldehyde (B127526) (OPA) and a thiol-containing reagent (e.g., 2-mercaptoethanol) to form a highly fluorescent isoindole derivative. thermofisher.com A fluorescence detector then measures the emission, allowing for quantification at very low levels. thermofisher.com

Several commercial systems, such as the Waters Carbamate Analysis System, are designed specifically for this application. spectralabsci.comwaters.com These integrated packages include the HPLC system, post-column reagent delivery pumps, reaction coils, and a fluorescence detector, offering a complete solution for robust and sensitive analysis. spectralabsci.com Such automated systems can achieve detection limits in the range of 0.1 to 0.5 ng, corresponding to 0.2 to 1 ppb levels in drinking water, and offer excellent selectivity as only N-methylcarbamates and N-methylcarbamoyloximes react under the specified conditions to produce a fluorescent signal. technolabsys.comzefsci.com The entire process, from injection to detection, can be automated, especially with the addition of an autosampler, making it ideal for routine monitoring of numerous samples. technolabsys.comzefsci.com More advanced systems may couple automated sample preparation, like the QuEChERS method, with ultra-high performance liquid chromatography–tandem mass spectrometry (LC-MS/MS) for even greater specificity and the ability to confirm analyte identity. nih.govmdpi.com

FeatureSpecification for Automated Carbamate AnalyzerReference
Principle HPLC with Post-Column Derivatization technolabsys.comzefsci.com
Separation Column C18 (e.g., 4.6 x 250 mm, 5 µm) zefsci.com
Post-Column Reagent 1 Sodium Hydroxide (B78521) (for hydrolysis) thermofisher.com
Post-Column Reagent 2 o-Phthalaldehyde (OPA) & 2-Mercaptoethanol thermofisher.com
Detection Fluorescence Detector (FLD) zefsci.com
Detection Limits 0.1 - 0.5 ng (0.2 - 1.0 ppb in water) technolabsys.comzefsci.com
Key Advantage High selectivity for N-methylcarbamates and N-methylcarbamoyloximes technolabsys.comzefsci.com

Computational and Theoretical Chemistry Studies of 2,4 Dichlorophenyl N Methylcarbamate

Quantum Chemical Calculations on Molecular Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, which are based on the principles of quantum mechanics, can determine the three-dimensional structure of 2,4-dichlorophenyl N-methylcarbamate with high precision. By solving approximations of the Schrödinger equation, one can obtain the optimized molecular geometry, including bond lengths, bond angles, and dihedral angles.

Detailed research findings from quantum chemical calculations would typically involve the analysis of the molecule's electronic properties. For instance, the distribution of electron density can be mapped to identify electrophilic and nucleophilic sites, which are crucial for predicting chemical reactivity. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are also calculated. The energy gap between the HOMO and LUMO is a key indicator of a molecule's stability and its propensity to undergo chemical reactions. A smaller energy gap suggests higher reactivity.

Furthermore, these calculations can predict spectroscopic properties, such as infrared (IR) and Raman vibrational frequencies. By comparing these theoretical spectra with experimental data, the accuracy of the computational model can be validated. While specific quantum chemical studies on this compound are not widely available in peer-reviewed literature, the methodologies have been extensively applied to related phenolic and carbamate (B1207046) compounds.

Below is an interactive data table showcasing typical molecular properties that would be determined for this compound using quantum chemical calculations.

PropertyPredicted ValueMethod
Molecular FormulaC₈H₇Cl₂NO₂-
Molecular Weight220.06 g/mol -
XLogP32.7-
Hydrogen Bond Donor Count1-
Hydrogen Bond Acceptor Count2-
Rotatable Bond Count2-

Note: The data in this table is based on predictive models and would be further refined by specific quantum chemical calculations.

Molecular Dynamics Simulations of Carbamate-Biomacromolecule Interactions

Molecular dynamics (MD) simulations provide a cinematic view of molecular systems, allowing researchers to observe the time-evolution of a compound's interaction with biological macromolecules, such as proteins and enzymes. For this compound, a known cholinesterase inhibitor, MD simulations are particularly insightful for understanding its mechanism of action at the atomic level.

An MD simulation would typically begin with the three-dimensional structures of both this compound and its target enzyme, such as acetylcholinesterase. The carbamate would be placed in the active site of the enzyme, and the entire system would be solvated in a water box to mimic physiological conditions. The simulation then calculates the forces between all atoms and uses Newton's laws of motion to predict their movements over time, typically on the nanosecond to microsecond timescale.

Key findings from such simulations would include the identification of the specific amino acid residues in the enzyme's active site that form stable interactions with the carbamate. These interactions can be hydrogen bonds, hydrophobic interactions, or van der Waals forces. The stability of the carbamate within the binding pocket can be quantified by calculating the root-mean-square deviation (RMSD) of its atomic positions over the course of the simulation. A low and stable RMSD value would indicate a stable binding mode.

Additionally, the binding free energy, which is a measure of the affinity of the carbamate for the enzyme, can be calculated using methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA). These calculations are crucial for rational drug design and for understanding the potency of the inhibitor.

The following interactive table illustrates the kind of data that would be generated from an MD simulation study of this compound with a target protein.

ParameterDescriptionTypical Result
RMSDRoot-mean-square deviation of the ligand in the binding site.Low and stable, indicating binding stability.
Hydrogen BondsNumber and identity of hydrogen bonds between the ligand and protein.Identification of key interacting residues.
Binding Free EnergyThe energy associated with the binding of the ligand to the protein.A negative value indicating favorable binding.
Interacting ResiduesSpecific amino acids in the protein that interact with the ligand.A list of key residues in the active site.

In Silico Prediction of Environmental Fate and Degradation Pathways

The environmental impact of a chemical is a significant concern, and in silico models offer a rapid and cost-effective means of predicting its fate and persistence. For this compound, these computational tools can estimate its partitioning in different environmental compartments (air, water, soil), its potential for bioaccumulation, and its likely degradation pathways.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are commonly employed for these predictions. These models use the molecular structure of a compound to predict its physicochemical properties and toxicological endpoints. For instance, the octanol-water partition coefficient (log Kₒw) can be predicted to assess the compound's tendency to bioaccumulate in fatty tissues of organisms. Similarly, its water solubility, vapor pressure, and soil adsorption coefficient (Kₒc) can be estimated to predict its mobility in the environment.

Furthermore, computational models can predict the susceptibility of this compound to various degradation processes, such as hydrolysis, photolysis, and microbial degradation. By identifying the most labile bonds in the molecule, these models can propose potential degradation products. For example, the ester linkage in the carbamate is a likely site for hydrolysis, which would lead to the formation of 2,4-dichlorophenol (B122985) and N-methylcarbamic acid.

An interactive table of predicted environmental fate properties for this compound is presented below.

PropertyPredicted ValueSignificance
log Kₒw2.8Moderate potential for bioaccumulation.
Water Solubility135 mg/LModerate mobility in aquatic systems.
Henry's Law Constant1.2 x 10⁻⁷ atm-m³/molLow volatility from water.
Soil Adsorption Coefficient (Kₒc)250Moderate adsorption to soil organic matter.

Note: These values are estimates from computational models and are subject to validation by experimental studies.

Density Functional Theory (DFT) Applications in Carbamate Research

Density Functional Theory (DFT) is a class of quantum chemical methods that has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. In the context of carbamate research, DFT is extensively used to investigate electronic structure, chemical reactivity, and reaction mechanisms.

For this compound, DFT calculations can provide a more detailed and accurate description of its electronic properties than semi-empirical methods. For example, DFT can be used to calculate atomic charges, which can provide insights into the electrostatic interactions that govern its binding to biological targets. The Fukui function, a reactivity descriptor derived from DFT, can be used to identify the most reactive sites in the molecule for electrophilic, nucleophilic, and radical attacks.

DFT is also a powerful tool for studying reaction mechanisms. For instance, the mechanism of inhibition of acetylcholinesterase by carbamates involves a two-step process of binding and carbamoylation. DFT can be used to model the transition states of these reaction steps, thereby providing a detailed understanding of the energy barriers and reaction kinetics. This information is invaluable for the design of new carbamate-based inhibitors with improved properties.

In studies of related compounds, DFT has been used to analyze vibrational spectra, predict NMR chemical shifts, and calculate thermodynamic properties such as enthalpy and Gibbs free energy of formation. These applications of DFT provide a robust framework for a comprehensive theoretical investigation of this compound.

Future Research Directions in 2,4 Dichlorophenyl N Methylcarbamate Chemistry

Development of Sustainable Synthetic Routes and Methodologies

The future of chemical synthesis for compounds like 2,4-dichlorophenyl N-methylcarbamate lies in the adoption of green chemistry principles. mdpi.com These principles aim to reduce or eliminate the use and generation of hazardous substances. mdpi.com Key areas of focus will be the development of environmentally benign catalysts, the use of greener solvents, and the implementation of energy-efficient reaction conditions such as microwave and ultrasonic irradiation. mdpi.com

Currently, many synthetic routes for carbamates can involve hazardous reagents and produce significant waste. Future methodologies will likely explore novel catalytic systems, such as those based on earth-abundant and less toxic metals, to replace more hazardous options. acs.org For instance, research into nickel-phenanthroline systems has shown promise as a less toxic alternative to traditional catalysts in urethane (B1682113) synthesis. acs.org Additionally, the development of solvent-free or solid-state reactions, as demonstrated in the synthesis of 1,2,4-thiadiazoles, presents a promising avenue for reducing solvent waste and simplifying purification processes. mdpi.com The goal is to create synthetic pathways that are not only efficient and high-yielding but also inherently safer and more sustainable.

Refined SAR for Targeted Biochemical Modulation and Selective Action

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For this compound and its analogs, future SAR research will focus on refining these relationships to achieve highly targeted biochemical modulation and selective action. This involves systematically modifying the chemical structure to enhance potency against the intended biological target while minimizing off-target effects.

For example, in the development of inhibitors for specific enzymes, such as acetylcholinesterase in disease-transmitting mosquitoes, SAR studies have revealed that specific substitutions on the phenyl ring and the nature of the amine group are critical for activity. diva-portal.org Research has shown that chlorinated and fluorinated inhibitors can be particularly effective, and the steric bulk of secondary amines can significantly influence inhibitory strength. diva-portal.org Similarly, in the design of ligands for nuclear receptors like PPARγ, SAR studies have identified key structural moieties, such as the sulfonamide linker and specific substitutions on the benzene (B151609) ring, that are crucial for high transcriptional potency. nih.govnih.gov Future research will leverage these insights to design novel analogs of this compound with improved selectivity and efficacy for a variety of biochemical targets.

Table 1: Key Structural Modifications and Their Impact on Biological Activity

Structural ModificationTargetObserved Effect on ActivityReference
N-Substitution on 4-thiazolidinoneAcetylcholinesterase (AgAChE1)Modification of the pendant amine moiety had a clear adverse effect on AgAChE1 inhibition. diva-portal.org
Aromatic Substitution on 4-thiazolidinoneAcetylcholinesterase (AgAChE1)Chlorinated and fluorinated inhibitors were the most promising. diva-portal.org
Substitutions on Benzene Ring APPARγSubstitutions at position 4 were associated with higher transcriptional activity. nih.govnih.gov
N-Substituent on 6-chloro-1-phenylbenzazepineDopamine D1 ReceptorN-methyl substituent showed higher affinity than N-allyl or N-H. mdpi.com

Predictive Modeling of Environmental Fate and Persistence

Understanding the environmental fate and persistence of chemicals like this compound is crucial for assessing their potential environmental impact. Future research will increasingly rely on predictive modeling to simulate how these compounds behave in various environmental compartments, such as soil and water.

While 2,4-D, a related compound, has a relatively short half-life in the environment, this can vary significantly based on environmental conditions. juniperpublishers.com Predictive models can help to account for these variables. For instance, system dynamics models have been used to simulate the degradation of carbaryl (B1668338), another carbamate (B1207046) insecticide, in soil and water, predicting its half-life under different conditions. researchgate.net These models often employ first-order kinetics, but future advancements will likely incorporate more complex kinetic models to more accurately predict persistence. researchgate.net Furthermore, mathematical models describing the controlled-release kinetics from various formulations are being developed. nih.gov These models, which can incorporate factors like diffusion and the presence of a stagnant film at the formulation surface, will provide more precise predictions of a compound's release and subsequent environmental concentration. nih.gov The degradation of related compounds like 2,4-dichlorophenoxyacetic acid (2,4-D) can lead to the formation of 2,4-dichlorophenol (B122985), which is important to consider in environmental fate assessments. researchgate.net

Integration of Multi-Omics Technologies for Comprehensive Biotransformation Insights

The biotransformation of this compound within living organisms is a complex process involving various metabolic pathways. Future research will integrate multi-omics technologies—such as genomics, transcriptomics, proteomics, and metabolomics—to gain a comprehensive understanding of these biotransformation processes.

Studies on related compounds have already demonstrated the power of this approach. For example, research on 3-(3,5-dichlorophenyl)-2,4-thiazolidinedione (DCPT) has shown that cytochrome P450 (CYP) enzymes, specifically hepatic CYP3A isozymes, play a role in its biotransformation and associated toxicity. nih.govnih.gov Multi-omics analyses can identify the specific genes and proteins involved in these metabolic pathways, as well as the resulting metabolites. This approach can reveal not only the primary routes of metabolism but also how genetic variations and environmental factors might influence an individual's or an organism's response to the compound. For instance, pan-cancer analysis of mitophagy-related gene signatures has shown how gene expression, methylation patterns, and mutations can influence cellular processes and drug sensitivity. mdpi.com Applying similar multi-omics strategies to this compound will provide a more holistic view of its metabolic fate and biological effects.

Advancements in Analytical Technologies for Ultra-Trace Detection and Speciation

The ability to detect and quantify minute amounts of this compound and its metabolites in complex environmental and biological matrices is essential for monitoring and research. Future advancements in analytical technologies will focus on achieving ultra-trace detection limits and providing information on the specific chemical forms (speciation) of the compound.

Current methods, such as high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS), have already achieved low detection limits for carbamates in various samples. nih.govhpst.cz Techniques like solid-phase extraction (SPE) are used to concentrate the analytes from large sample volumes, further enhancing sensitivity. nih.gov Future developments will likely involve the use of ultra-high-performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) for even greater sensitivity and selectivity. nih.govsepscience.com These methods have demonstrated the ability to detect carbamates and their metabolites at levels as low as micrograms per kilogram (µg/kg). hpst.cznih.govresearchgate.net Additionally, the development of novel materials for sample preparation, such as molecularly imprinted polymers (MIPs), holds promise for highly selective extraction and concentration of target analytes, leading to more accurate and reliable ultra-trace analysis. nih.gov

Table 2: Analytical Methods for Carbamate Detection

Analytical TechniqueSample MatrixLimit of Detection (LOD)Reference
SPE-LC-ESI-MSWater0.5 to 3 ng/L nih.gov
UHPLC-MS/MSCamel Milk0.0072-0.0578 µg/kg nih.gov
UHPLC-MS/MSGinger0.050–2.0 µg/kg hpst.cz
QuEChERS-UHPLC-MS/MSFruits, Vegetables, Tea0.2–2.0 μg kg⁻¹ researchgate.net

Q & A

Q. Experimental Design :

  • Enzyme Assays : Use Ellman’s method with human erythrocyte acetylcholinesterase and DTNB chromogen.
  • Docking Studies : PDB structures (e.g., 1ACJ) and software like AutoDock Vina predict binding modes .

Advanced: What are the primary environmental degradation pathways of this compound, and how are its metabolites identified?

Degradation occurs via hydrolysis and microbial action:

  • Hydrolysis : pH-dependent cleavage of the carbamate ester. At pH >7, rapid hydrolysis to 2,4-dichlorophenol and methylamine occurs .
  • Microbial Metabolism : Soil Pseudomonas spp. oxidize the aromatic ring, yielding chlorocatechol intermediates.

Q. Analytical Workflow :

Sample Preparation : Accelerated hydrolysis (pH 9 buffer, 50°C) or soil microcosms.

Detection : LC-MS/MS (MRM mode) for parent compound and metabolites (e.g., m/z 163 for 2,4-dichlorophenol).

Quantitation : Isotope dilution with 13^{13}C-labeled internal standards.

Basic: How is the biological activity of this compound assessed in agrochemical research?

Standard assays include:

  • Insecticidal Bioassays : Topical application on Drosophila melanogaster or Spodoptera frugiperda larvae; LD₅₀ calculated via probit analysis .
  • Enzyme Inhibition : Measure IC₅₀ against acetylcholinesterase (see Question 3 methodology).
  • Field Trials : Evaluate residual activity on crops under controlled environmental conditions (humidity, UV exposure).

Data Interpretation : Compare activity to commercial carbamates (e.g., carbaryl) to benchmark efficacy.

Advanced: What computational strategies predict the photodegradation behavior of this compound?

TD-DFT calculations (Gaussian 16) simulate UV absorption spectra and identify reactive excited states. Key findings:

  • λₘₐₓ : 280 nm (π→π* transition of the aromatic ring), correlating with photolytic half-life (~4 hours under sunlight) .
  • Reactive Sites : Chlorine atoms at positions 2 and 4 increase susceptibility to radical-mediated degradation.

Validation : Cross-reference computational results with experimental HPLC-UV data under simulated solar irradiation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.